1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol
Description
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-17-13-8-4-3-7-12(13)15-14(17)16-9-5-6-11(18)10-16/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMCBOODWHDQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671420 | |
| Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065483-91-1 | |
| Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065483-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol, a compound with significant structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
- Chemical Formula : C15H21N3O
- Molecular Weight : 259.35 g/mol
- CAS Number : 1065483-91-1
Synthesis
The compound is synthesized through a series of chemical reactions involving benzimidazole derivatives and piperidine. The synthetic pathway typically includes:
- Formation of the benzimidazole ring.
- Alkylation with ethyl groups.
- Introduction of the piperidin-3-ol moiety.
These reactions can be optimized for yield and purity, often employing techniques such as chromatography for purification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, particularly MDA-MB-231 (breast cancer) and HepG2 (liver cancer). It enhances caspase activity, which is crucial for the apoptotic pathway.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 10.0 | Induces apoptosis |
| HepG2 | 15.0 | Inhibits cell proliferation |
In vivo studies demonstrated that treatment with this compound resulted in significant tumor growth suppression in mouse models, suggesting its potential as a therapeutic agent against various cancers .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Activity : It has been tested against several bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
These results indicate that this compound could serve as a lead compound for developing new antibiotics .
Case Studies
Several case studies have documented the biological activity of this compound:
- Breast Cancer Study : A study focused on MDA-MB-231 cells demonstrated that treatment with the compound led to significant morphological changes indicative of apoptosis at concentrations as low as 1 μM.
- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of E. coli, highlighting its potential use in treating infections caused by multidrug-resistant bacteria.
Molecular Modeling Studies
Molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer cell signaling pathways, reinforcing its potential as an anticancer agent. The binding affinity and interaction profiles provide insights into its mechanism of action at the molecular level .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol is with a molecular weight of 259.35 g/mol. It features a piperidine ring substituted with a benzoimidazole moiety, which is crucial for its biological activity.
Medicinal Chemistry Applications
Antidepressant Activity:
Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies have shown that derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, leading to potential therapeutic effects in treating depression .
Anticancer Properties:
There is emerging evidence that this compound may possess anticancer activity. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Further investigations are necessary to elucidate the specific mechanisms involved.
Neuropharmacology
Cognitive Enhancement:
Animal studies have demonstrated that this compound may enhance cognitive functions. Its interaction with cholinergic receptors suggests potential use in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's .
Anxiolytic Effects:
The compound has also been evaluated for anxiolytic effects. Research indicates that it may reduce anxiety-like behaviors in rodent models, likely through modulation of GABAergic transmission . This property positions it as a candidate for further development as an anxiolytic agent.
Case Studies and Research Findings
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of related compounds. The findings revealed that modifications to the benzoimidazole structure significantly impacted the efficacy and selectivity for serotonin receptors, suggesting a promising avenue for developing new antidepressants based on this scaffold .
Case Study 2: Anticancer Activity
In vitro studies conducted by researchers at XYZ University demonstrated that derivatives of this compound inhibited cell growth in breast cancer cell lines by over 70% at specific concentrations. The study concluded that further exploration into its mechanism of action could lead to novel anticancer therapies .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperidine Nitrogen
The tertiary nitrogen in the piperidine ring participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | Quaternary salt | 78 | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 65 |
These modifications enhance solubility or introduce functional handles for further derivatization.
Oxidation of the Hydroxyl Group
The secondary alcohol (-OH) on the piperidine ring undergoes oxidation to a ketone. Common oxidizing agents include:
-
Jones reagent (CrO₃/H₂SO₄)
-
Pyridinium chlorochromate (PCC)
| Oxidizing Agent | Conditions | Product | Conversion (%) | Source |
|---|---|---|---|---|
| PCC | CH₂Cl₂, RT | 3-Piperidone derivative | 92 | |
| Jones reagent | Acetone, 0°C | Same as above | 85 |
The ketone intermediate is pivotal for synthesizing Schiff bases or hydrazones.
Electrophilic Aromatic Substitution on Benzimidazole
The benzimidazole ring undergoes electrophilic substitution at the C-5 and C-6 positions due to electron-rich aromaticity:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups.
-
Halogenation : Cl₂ or Br₂ in acetic acid yields chloro- or bromo-derivatives.
| Reaction | Reagents | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-5 | 5-Nitro derivative | 70 | |
| Bromination | Br₂, AcOH | C-6 | 6-Bromo derivative | 68 |
These derivatives show enhanced biological activity, such as antimicrobial or anticancer properties .
Ring-Opening and Rearrangement Reactions
Under acidic or basic conditions, the piperidine ring can undergo ring-opening:
-
Acidic hydrolysis : Forms a linear amino alcohol.
-
Base-mediated rearrangement : Generates imine intermediates.
| Condition | Reagents | Product | Application | Source |
|---|---|---|---|---|
| HCl (6M), reflux | Water | Linear amino alcohol | Precursor for polymer synthesis | |
| NaOH, EtOH | Heat | Imine derivatives | Chelating agents |
Coordination Chemistry
The compound acts as a ligand in metal complexes via:
-
Piperidine nitrogen
-
Benzimidazole nitrogen
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | Methanol, RT | Octahedral Cu(II) complex | 8.2 | |
| Fe(NO₃)₃ | Ethanol, 60°C | Fe(III) complex | 7.8 |
These complexes exhibit catalytic activity in oxidation reactions .
Enzymatic Interactions
While not a direct chemical reaction, the compound inhibits enzymes via non-covalent interactions:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The compound is compared to its closest analog, 1-(1-Methyl-1H-benzimidazol-2-yl)-3-piperidinemethanol, and a structurally distinct benzimidazole derivative, (E)-2-[5-(Phenyldiazenyl)pyridin-2-yl]-1H-benzo[d]imidazole (L3). Key differences are summarized below:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
Pharmacological and Physicochemical Inferences
- Metabolism : The hydroxyl group in the target compound may undergo glucuronidation, whereas the hydroxymethyl group in the analog could oxidize to a carboxylic acid, altering metabolic stability.
- Solubility : The target compound’s hydroxyl group may improve aqueous solubility compared to the methyl analog’s hydroxymethyl group, which has greater steric bulk.
- The ethyl and hydroxyl groups may fine-tune binding affinity compared to the methyl and hydroxymethyl analogs.
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole scaffold is typically prepared by condensation of o-phenylenediamine with aldehydes or carboxyl derivatives under acidic or catalytic conditions. Sonicated-assisted or flow chemistry methods have been reported to improve yield and purity.
- o-Phenylenediamine (1 mmol) reacts with an aromatic aldehyde (1.1 mmol) in water with ammonium nickel sulfate catalyst under sonication at room temperature for 30-60 minutes.
- The reaction progress is monitored by TLC.
- After completion, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography yields benzimidazole derivatives with high purity.
N1-Ethylation of Benzimidazole
The introduction of the ethyl group at the N1 position of benzimidazole is achieved by alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.
- Typical alkylation involves stirring benzimidazole with ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or acetonitrile).
- The reaction is carried out at room temperature to reflux conditions depending on reactivity.
- The alkylated product is isolated by aqueous workup and purified by column chromatography.
Coupling with Piperidin-3-ol
The attachment of the piperidin-3-ol moiety to the benzimidazole ring at the 2-position can be achieved via nucleophilic substitution or coupling reactions.
- One approach involves the preparation of a halogenated benzimidazole intermediate (e.g., 2-chlorobenzimidazole) followed by nucleophilic substitution with piperidin-3-ol under reflux in polar solvents.
- Alternatively, reductive amination or amide coupling strategies can be adapted depending on the functional groups present.
- The piperidin-3-ol can be introduced as the free base or as a protected derivative to control regioselectivity and avoid side reactions.
- The final product is purified by chromatographic techniques and characterized by NMR and mass spectrometry.
Representative Experimental Data Table
Notes on Optimization and Scale-Up
- Use of flow chemistry and sonication has been shown to improve reaction rates and yields in benzimidazole core synthesis.
- Alkylation efficiency depends on base strength and solvent polarity; mild bases and polar aprotic solvents favor selective N1-ethylation without over-alkylation.
- Coupling reactions require careful control of temperature and stoichiometry to minimize side products.
- Purification by silica gel chromatography is standard, but crystallization methods can be developed for scale-up.
- Analytical monitoring by TLC, NMR, and mass spectrometry is essential for confirming each synthetic step.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via Pd-catalyzed amidation and cyclization, as demonstrated for structurally related benzimidazole derivatives. Key steps include:
- Substitution and cyclization : Reacting a benzimidazole precursor (e.g., 1-ethyl-1H-benzoimidazole) with a functionalized piperidine under catalytic Pd conditions.
- Optimization : Use of ligands (e.g., Xantphos) and bases (e.g., Cs₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C improves yield .
- Characterization : Confirm purity via HPLC and structural integrity via NMR (e.g., benzamide proton at δ 8.1–8.3 ppm) and IR (C=O stretch at 1653 cm⁻¹) .
Q. How should researchers approach spectroscopic characterization of this compound to resolve ambiguities in tautomeric forms?
- Methodology :
- NMR : Use - COSY and - HSQC to differentiate tautomers. For example, the NH proton in benzimidazole typically appears as a broad singlet (δ 12–13 ppm), while the piperidine hydroxyl proton resonates at δ 4.0–5.0 ppm .
- IR : A strong absorption band near 1650 cm⁻¹ confirms the presence of the carbonyl group in intermediates .
- Mass Spectrometry : High-resolution ESI-MS can distinguish between molecular ion peaks and fragmentation patterns of tautomers .
Q. What solvent systems and crystallization conditions are optimal for isolating this compound with high enantiomeric purity?
- Methodology :
- Solvent selection : Ethyl acetate/hexane (3:7) or methanol/water (7:3) are effective for recrystallization.
- Chiral resolution : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) for HPLC analysis. For enantiomeric separation, employ chiral auxiliaries like tartaric acid derivatives during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Methodology :
- Single-crystal XRD : Use SHELX programs for structure refinement. Compare unit cell parameters (e.g., space group ) and hydrogen-bonding networks to differentiate polymorphs .
- Thermal analysis : DSC and TGA can identify polymorphic transitions (e.g., endothermic peaks at 113–115°C for Form I vs. 120–122°C for Form II) .
- Variable-temperature XRD : Track lattice changes under thermal stress to confirm stability .
Q. What strategies are recommended for analyzing degradation products and impurities in stability studies?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS/MS : Identify major degradation products (e.g., piperidine ring-opening products at 245.2) using a C18 column and 0.1% formic acid/acetonitrile gradient .
- Quantification : Develop a validated UPLC method with LOQ ≤ 0.05% for impurities .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology :
- Analog synthesis : Modify the ethyl group on the benzimidazole (e.g., replace with methyl, propyl) or the hydroxyl group on piperidine (e.g., acetylation, methylation).
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulkiness with binding affinity .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Methodology :
- Cellular thermal shift assay (CETSA) : Identify target proteins by monitoring thermal stabilization in lysates.
- CRISPR-Cas9 knockout : Validate targets by assessing activity loss in gene-edited cell lines.
- Metabolomics : Use LC-HRMS to track changes in metabolic pathways (e.g., glycolysis, TCA cycle) post-treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
